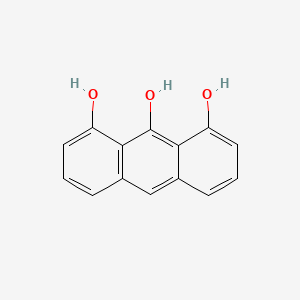

1,8,9-Trihydroxyanthracene

Overview

Description

1,8,9-Trihydroxyanthracene is an alcohol . It is characterized by the generation of flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It reacts with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents convert them to aldehydes or ketones .

Molecular Structure Analysis

The molecular structure data of 1,8,9-Trihydroxyanthracene includes a molar refractive index of 67.58, a molar volume of 152.9 m³/mol, an isotonic specific volume (90.2K) of 459.9, a surface tension of 81.7 dyne/cm, and a polarizability of 26.79 x 10^-24 cm³ .Chemical Reactions Analysis

1,8,9-Trihydroxyanthracene is an alcohol that generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It reacts with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents convert them to aldehydes or ketones .Physical And Chemical Properties Analysis

1,8,9-Trihydroxyanthracene is insoluble in water . It is probably combustible as flash point data for this chemical are not available . It is an odorless yellow leaflets or needles; yellow powder .Scientific Research Applications

Organic Solar Cells

1,8,9-Trihydroxyanthracene (TOHA) has been demonstrated to effectively improve both the efficiency and stability of highly efficient organic solar cells (OSCs). In a study, a device comprising D18-Cl as a polymer donor and N3 as a small-molecule acceptor achieved an elevated power conversion efficiency of 17.91%, compared to 17.15% of that processed without TOHA . The enhanced performance is attributed to the addition of TOHA, leading to more refined phase separation and stronger molecular packing in D18-Cl:N3 blend films .

Stability Enhancement in OSCs

TOHA-treated OSCs have shown remarkable operational stability. The TOHA-treated OSC maintained 68% of the initial efficiency after 1400 hours of operation . This demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)

1,8,9-Trihydroxyanthracene has been used as a matrix in MALDI-MS for the analysis of synthetic polymers to generate values for the average mass and the mass of the end groups .

Liquid Secondary Ion-Tandem Mass Spectrometry (LSI-MS/MS)

Similar to its application in MALDI-MS, 1,8,9-Trihydroxyanthracene has also been used in LSI-MS/MS for the analysis of synthetic polymers .

Safety and Hazards

Future Directions

A novel green solid additive, 1,8,9-Trihydroxyanthracene (TOHA), has been demonstrated to effectively improve both efficiency and stability of a highly efficient organic solar cell (OSC), comprising D18-Cl as polymer donor and N3 as small-molecule acceptor . This work demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .

Mechanism of Action

Target of Action

1,8,9-Trihydroxyanthracene (TOHA) is primarily used as an additive in organic solar cells (OSCs), where it interacts with the polymer donor D18-Cl and the small-molecule acceptor N3 . These components are the primary targets of TOHA.

Mode of Action

TOHA enhances the performance of OSCs by refining phase separation and strengthening molecular packing in D18-Cl:N3 blend films . This leads to improved charge generation, exciton dissociation, charge transport, and collection, contributing to a higher photocurrent and fill factor for D18-Cl:N3 OSCs .

Biochemical Pathways

The addition of TOHA to the OSCs affects the pathways related to charge generation, exciton dissociation, charge transport, and collection . These changes result in a more efficient conversion of solar energy into electrical energy.

Pharmacokinetics

Alcohols generally react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .

Result of Action

The addition of TOHA to OSCs results in an elevated power conversion efficiency . Remarkably, it can simultaneously enhance the operational stability, with the TOHA-treated OSC maintaining 68% of the initial efficiency after 1400 hours of operation .

Action Environment

The action of TOHA is influenced by the processing conditions of the OSCs . Morphology measurements illustrate that TOHA improves the stability of the film, leading to a smaller Urban energy value of the device after aging . This demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .

properties

IUPAC Name |

anthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTJCNNFTOIOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)O)C(=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Record name | 1,8,9-TRIHYDROXYANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026231 | |

| Record name | 1,8,9-Trihydroxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8,9-trihydroxyanthracene appears as odorless yellow leaflets or needles; yellow powder. Tasteless. Filtrate from water suspension is neutral to litmus. When exposed to air, alkaline solutions turn red and lose their fluorescence. (NTP, 1992) | |

| Record name | 1,8,9-TRIHYDROXYANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 1,8,9-TRIHYDROXYANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

1,8,9-Trihydroxyanthracene | |

CAS RN |

480-22-8 | |

| Record name | 1,8,9-TRIHYDROXYANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8,9-Anthracenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | anthralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8,9-Trihydroxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

349 to 358 °F (NTP, 1992) | |

| Record name | 1,8,9-TRIHYDROXYANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

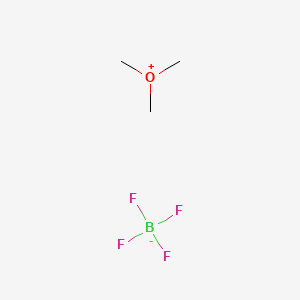

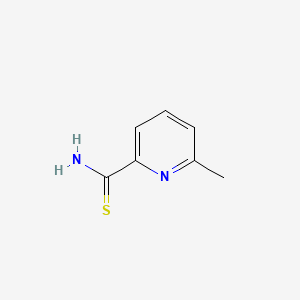

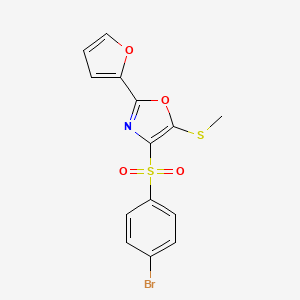

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)

![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)

![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)

![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)

![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)